BenchChemオンラインストアへようこそ!

3-Bromo-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine

Orthogonal reactivity Sequential functionalisation Kinase inhibitor library synthesis

3-Bromo-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 1276056-80-4) is a trisubstituted pyrazolo[3,4-d]pyrimidine building block that presents three synthetically addressable positions: a C3‑bromine amenable to palladium‑catalysed cross‑coupling, a C4‑chlorine susceptible to nucleophilic aromatic substitution (SₙAr), and a C6‑methyl group that modulates both electronic character and lipophilicity. This substitution pattern distinguishes it from simpler mono‑ or di‑halogenated congeners and makes it a versatile intermediate in medicinal chemistry, particularly for the construction of kinase inhibitor and nucleoside analogue libraries.

Molecular Formula C6H4BrClN4
Molecular Weight 247.48
CAS No. 1276056-80-4
Cat. No. B597297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine
CAS1276056-80-4
Molecular FormulaC6H4BrClN4
Molecular Weight247.48
Structural Identifiers
SMILESCC1=NC2=NNC(=C2C(=N1)Cl)Br
InChIInChI=1S/C6H4BrClN4/c1-2-9-5(8)3-4(7)11-12-6(3)10-2/h1H3,(H,9,10,11,12)
InChIKeyLZXVEZIBXLYVRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine – Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


3-Bromo-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 1276056-80-4) is a trisubstituted pyrazolo[3,4-d]pyrimidine building block that presents three synthetically addressable positions: a C3‑bromine amenable to palladium‑catalysed cross‑coupling, a C4‑chlorine susceptible to nucleophilic aromatic substitution (SₙAr), and a C6‑methyl group that modulates both electronic character and lipophilicity [1]. This substitution pattern distinguishes it from simpler mono‑ or di‑halogenated congeners and makes it a versatile intermediate in medicinal chemistry, particularly for the construction of kinase inhibitor and nucleoside analogue libraries .

Why 3-Bromo-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine Cannot Be Replaced by a Generic Pyrazolo[3,4-d]pyrimidine Analog


Generic substitution among pyrazolo[3,4-d]pyrimidine building blocks is risky because the number, identity, and position of halogen and alkyl substituents dictate both the order and the chemical yield of sequential derivatisation steps. The 4‑chloro substituent is intrinsically labile toward hydrolysis – the closely related 4‑chloro‑3‑bromo‑1‑methyl‑pyrazolo[3,4-d]pyrimidine degrades at a rate of approximately 20 % per month when stored in a capped vial under ambient air [1]. A building block lacking the 3‑bromo handle forfeits the ability to perform orthogonal Pd‑catalysed cross‑coupling at C3, while omission of the 6‑methyl group alters both the electronic environment of the pyrimidine ring and the compound’s logP, directly impacting downstream reaction selectivity and purification characteristics [2].

Quantitative Differentiation Evidence for 3-Bromo-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine vs. Closest Analogs


Orthogonal Derivatisation Handles: C3‑Br for Cross‑Coupling, C4‑Cl for SₙAr, and C6‑CH₃ for Electronic Tuning

The target compound provides three chemically distinct, sequentially addressable positions on the pyrazolo[3,4-d]pyrimidine core. The C3‑bromine undergoes Pd‑catalysed Suzuki–Miyaura or Sonogashira cross‑coupling, while the C4‑chlorine participates in nucleophilic aromatic substitution (SₙAr) with amines [1]. In contrast, the des‑bromo analog 4‑chloro‑6‑methyl‑1H‑pyrazolo[3,4-d]pyrimidine (CAS 30129-53-4) lacks the C3 cross‑coupling handle entirely, limiting derivatisation to a single SₙAr event. The des‑methyl analog 3‑bromo‑4‑chloro‑1H‑pyrazolo[3,4-d]pyrimidine (CAS 90914-41-3) retains the two halogen handles but lacks the electron‑donating and lipophilicity‑modulating 6‑methyl group. Direct comparison of halogenated pyrazoles in Suzuki–Miyaura reactions has shown that bromo and chloro derivatives are superior to iodo analogs due to reduced propensity for dehalogenation side reactions [2].

Orthogonal reactivity Sequential functionalisation Kinase inhibitor library synthesis

Hydrolytic Instability of the 4‑Chloro Substituent and Its Implications for Storage and Handling

4‑Chloro‑pyrazolo[3,4-d]pyrimidines are documented to be extremely susceptible to hydrolysis at the C4 position. The closely related derivative 4‑chloro‑3‑bromo‑1‑methyl‑pyrazolo[3,4-d]pyrimidine undergoes hydrolysis at a rate of approximately 20 % per month when stored in a capped vial under ambient air, converting to the corresponding 4‑oxo derivative [1]. This hydrolytic lability is an intrinsic property of the 4‑chloro substituent on this scaffold and is expected to apply to the target compound. The 6‑methyl group in the target compound may offer marginally improved stability relative to non‑methylated analogs through steric shielding, although this has not been directly quantified in a head‑to‑head study. Vendor datasheets uniformly recommend storage at 2–8 °C under inert atmosphere for this compound class .

Hydrolytic stability 4‑Chloro‑pyrazolo[3,4-d]pyrimidine degradation Storage conditions

Lipophilicity Modulation by the 6‑Methyl Group: XLogP3 Comparison with the Des‑Methyl Analog

The 6‑methyl substituent in the target compound increases computed lipophilicity by approximately 0.4 log P units relative to the des‑methyl analog 3‑bromo‑4‑chloro‑1H‑pyrazolo[3,4-d]pyrimidine (CAS 90914-41-3). PubChem‑computed XLogP3 values are 2.6 for the target compound [1] versus 2.2 for the des‑methyl comparator [2]. This difference corresponds to an approximately 2.5‑fold increase in predicted octanol/water partition coefficient and translates into measurably different chromatographic retention behaviour, which directly impacts reverse‑phase purification and analytical method development for downstream products.

Lipophilicity XLogP3 Physicochemical property comparison

Validated Synthetic Precedent: Nucleoside Analog Synthesis Using the 4‑Chloro‑6‑methyl‑pyrazolo[3,4-d]pyrimidine Core

The 4‑chloro‑6‑methyl‑pyrazolo[3,4-d]pyrimidine substructure, which constitutes the core of the target compound, has been experimentally validated as a glycosylation substrate. Persilylated 4‑chloro‑6‑methyl‑pyrazolo[3,4-d]pyrimidine (7) was reacted with tetra‑O‑acetylribofuranose (8) to afford the key nucleoside intermediate 4‑chloro‑6‑methyl‑1‑(2,3,5‑tri‑O‑acetyl‑β‑D‑ribofuranosyl)pyrazolo[3,4-d]pyrimidine (9) [1]. The resulting nucleoside was further elaborated to 4‑amino, 4‑thione, and 4‑selone derivatives that exhibited in vitro activity against HSV‑2 and leukaemia cell lines (L1210, P388) [1]. The presence of the 3‑bromo substituent in the target compound adds an additional diversification point at C3 that was not available in the original study, enabling the synthesis of 3‑aryl/alkenyl‑substituted nucleoside analogs via cross‑coupling.

Nucleoside synthesis Antiviral nucleosides Glycosylation intermediate

Commercial Availability and Purity Profile Across Multiple Reputable Suppliers

The target compound is stocked by multiple independent suppliers with documented purity specifications. Chemscene offers the compound at ≥95 % purity (Cat. CS‑0434856, storage 2–8 °C sealed dry) . Bide Pharm supplies it at 97 % purity with batch‑specific QC data including NMR, HPLC, and GC . MolCore certifies the compound under ISO quality systems at ≥98 % purity . In comparison, the des‑methyl analog 3‑bromo‑4‑chloro‑1H‑pyrazolo[3,4-d]pyrimidine (CAS 90914-41-3) is typically listed at 95 % purity with storage at –20 °C under inert atmosphere, reflecting its higher hydrolytic sensitivity . The 6‑methyl substituent thus correlates with slightly relaxed storage requirements (2–8 °C vs. –20 °C) across vendor specifications.

Commercial sourcing Purity comparison Vendor qualification

Precedented Use as a Key Intermediate in Kinase Inhibitor Patent Chemistry (NTRK/Blueprint Medicines)

The 3‑bromo‑4‑chloro‑1H‑pyrazolo[3,4-d]pyrimidine scaffold, of which the target compound is a 6‑methyl derivative, has been employed at multi‑gram scale as a key intermediate in a Blueprint Medicines NTRK inhibitor patent (US 2017/0066773 A1) [1]. In this patent, 3‑bromo‑4‑chloro‑1H‑pyrazolo[3,4-d]pyrimidine (10.00 g, 42.84 mmol) was first N‑protected with SEM‑Cl, then the C4‑chlorine was displaced by SₙAr with functionalised aminocyclopentanols to generate a library of NTRK‑targeted compounds [1]. The target compound’s additional 6‑methyl group provides a handle for modulating the electronic properties and metabolic stability of the final inhibitors, a parameter that cannot be tuned using the non‑methylated scaffold.

Kinase inhibitor NTRK Patent intermediate SNAr diversification

Preferred Application Scenarios for 3-Bromo-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine Based on Quantitative Differentiation Evidence


Sequential, Orthogonal Library Synthesis of 3,4,6‑Trisubstituted Pyrazolo[3,4-d]pyrimidines for Kinase Inhibitor Screening

The target compound is ideally suited for constructing diverse compound libraries via a two‑step sequence: (1) Pd‑catalysed Suzuki–Miyaura or Sonogashira coupling at the C3‑bromine, followed by (2) SₙAr amination at the C4‑chlorine. This orthogonal reactivity, documented in Comprehensive Heterocyclic Chemistry IV [1] and demonstrated in kinase inhibitor patent chemistry [2], eliminates the need for protecting‑group strategies between steps. The 6‑methyl group provides a fixed lipophilic anchor that enhances the drug‑likeness of final products relative to des‑methyl analogs (ΔXLogP3 ≈ +0.4) [3].

Synthesis of C3‑Functionalised Nucleoside Analogs with Antiviral or Anticancer Potential

Building on the validated glycosylation chemistry of the 4‑chloro‑6‑methyl‑pyrazolo[3,4-d]pyrimidine core [4], the target compound enables the preparation of 3‑aryl‑ or 3‑alkenyl‑substituted nucleoside analogs that were inaccessible with the previously reported des‑bromo scaffold. After ribosylation at N1, the C3‑bromine can be diversified by cross‑coupling, while the C4‑chlorine can be converted to amino, thione, or selone functionalities. This three‑point diversification strategy directly addresses the need for novel nucleoside chemical matter in antiviral and oncology pipelines.

Physicochemical Property‑Driven Lead Optimisation Requiring Controlled Lipophilicity

For medicinal chemistry programmes where the lead scaffold is a pyrazolo[3,4-d]pyrimidine, the 6‑methyl group of the target compound provides a pre‑installed lipophilic substituent that increases XLogP3 by ~0.4 units versus the des‑methyl analog while minimally affecting TPSA [3]. This is quantitatively meaningful for tuning logD, solubility, and permeability without introducing an additional synthetic step. The compound is therefore recommended when SAR exploration requires an intermediate‑lipophilicity starting point between the more polar des‑methyl (XLogP3 = 2.2) and more lipophilic N1‑alkylated derivatives.

Stability‑Conscious Procurement for Multi‑Step Synthesis with Cold‑Chain Logistics Planning

Given the documented hydrolytic instability of 4‑chloro‑pyrazolo[3,4-d]pyrimidines (~20 % degradation per month at ambient conditions) [1], the target compound’s specification of 2–8 °C storage (rather than –20 °C for the des‑methyl analog) represents a logistics advantage for laboratories with standard cold‑storage infrastructure. Procurement planning should include receipt verification by ¹H NMR or HPLC to confirm absence of the 4‑oxo hydrolysis product, followed by aliquoting under inert atmosphere for long‑term storage.

Quote Request

Request a Quote for 3-Bromo-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.